Stypandrol

Description

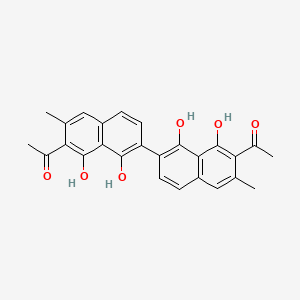

Structure

2D Structure

3D Structure

Properties

CAS No. |

99305-33-6 |

|---|---|

Molecular Formula |

C26H22O6 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

1-[7-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-1,8-dihydroxy-3-methylnaphthalen-2-yl]ethanone |

InChI |

InChI=1S/C26H22O6/c1-11-9-15-5-7-17(23(29)21(15)25(31)19(11)13(3)27)18-8-6-16-10-12(2)20(14(4)28)26(32)22(16)24(18)30/h5-10,29-32H,1-4H3 |

InChI Key |

GCLHKQZTLUKUTE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |

Origin of Product |

United States |

Historical Discovery, Isolation Methodologies, and Structural Characterization

Initial Isolation and Elucidation from Botanical Sources

The first reported isolation of Stypandrol was detailed in a 1985 study by S.M. Colegate and a team of researchers. publish.csiro.aumurdoch.edu.aupublish.csiro.au The compound was extracted from the plant Stypandra imbricata R.Br., a perennial, grass-like plant belonging to the Liliaceae family. publish.csiro.au This plant is commonly known in Western Australia as 'blind grass' due to its toxic effects on livestock. publish.csiro.aunih.gov The isolation of this compound was prompted by the need to identify the specific compound responsible for the plant's toxicity. publish.csiro.aumurdoch.edu.aupublish.csiro.au

The extraction of this compound from Stypandra imbricata required specific conditions to ensure the stability of the compound. The process is outlined below:

Drying and Milling: Toxic samples of the plant were first dried at 40°C and then milled into a fine powder. publish.csiro.au

Extraction Solvent: The powdered plant material was extracted at room temperature using chloroform (B151607) percolation. publish.csiro.au The use of hot solvents, such as in Soxhlet extraction, was found to cause a rapid decline in the toxicity of the extracts, indicating the thermal lability of this compound. publish.csiro.au

Chromatography: The purification of the toxin-containing extracts was performed as quickly as possible due to the moderate instability of this compound in solution. publish.csiro.au

This compound's solubility characteristics were also noted during the isolation process. It is only slightly soluble in chloroform, acetone, or ethanol and is insoluble in water or ether. publish.csiro.au However, it dissolves readily in aqueous alkali, forming a yellow-green solution. publish.csiro.au The phenolic nature of the compound was indicated by the production of an intense blue pigment upon the addition of ferricyanide to an alkaline solution of the toxin. publish.csiro.au

Spectroscopic and Diffraction-Based Structural Confirmation

The structure of this compound was initially proposed based on spectroscopic data. The ¹H NMR spectrum of this compound indicated a symmetrical molecule with the presence of two ortho-coupled protons. publish.csiro.au Infrared spectroscopy provided additional structural information, with key absorptions observed at 1625, 1579, and 1572 cm⁻¹. publish.csiro.au These spectroscopic findings suggested that this compound was a previously unknown 7,7'-diacetyl-6,6'-dimethyl-2,2'-binaphthalene-1,1',8,8'-tetrol. publish.csiro.au

| Technique | Observed Features | Inferred Structural Details |

|---|---|---|

| ¹H NMR | Symmetrical spectrum, two ortho-coupled protons | Symmetrical binaphthalene structure with a specific substitution pattern |

| Infrared (IR) Spectroscopy | Absorptions at 1625, 1579, 1572 cm⁻¹ | Presence of specific functional groups, consistent with the proposed tetrol structure |

To provide conclusive proof of the proposed structure, single-crystal X-ray diffraction analysis was performed. publish.csiro.au However, the crystals of this compound itself were not suitable for this technique. publish.csiro.au Therefore, a tetraacetate derivative of the toxin was synthesized for the X-ray crystallographic examination. publish.csiro.au

The analysis of the tetraacetate derivative confirmed the substitution pattern and the position of the naphthalene (B1677914) ring linkage as predicted by the spectroscopic data. publish.csiro.au The bond lengths and angles were consistent with the proposed structural formula. publish.csiro.au The dihedral angle between the two naphthalene rings was determined to be 44.3(1)°. publish.csiro.au The crystal was also shown to be a racemate, which was consistent with the lack of optical activity observed in the this compound molecule itself. publish.csiro.au

An initial structural ambiguity in the determination of the this compound structure was the linkage between the two naphthalene units. The ¹H NMR data suggested that the linkage must be either ortho (2,2') or para (4,4') to the 1- and 1'-hydroxy substituents. publish.csiro.au To resolve this, the spectroscopic data of this compound was compared to that of a related natural product, dianellidin. publish.csiro.au This comparison allowed for the confident assignment of the 2,2' linkage in this compound. publish.csiro.au The final structure was thus confirmed as 7,7'-diacetyl-6,6'-dimethyl-2,2'-binaphthalene-1,1',8,8'-tetrol. publish.csiro.aumurdoch.edu.aupublish.csiro.au

Natural Occurrence, Distribution, and Chemotaxonomic Considerations

Primary Botanical Sources of Stypandrol Production

This compound has been isolated from a select group of monocotyledonous plants, primarily within the family Asphodelaceae (formerly classified under Liliaceae). The principal producers belong to the genus Stypandra, with related compounds and the compound itself being detected in the genera Hemerocallis and Dianella.

The genus Stypandra is the most well-documented source of this compound. Stypandra glauca, commonly known as the nodding blue lily, is a widespread species in Australia and is recognized as a primary producer of the compound wikipedia.organpsa.org.auaustplants.com.au. Historically, other species such as Stypandra imbricata and Stypandra grandiflora have been identified as sources; however, current botanical classification considers these to be synonyms of the morphologically variable S. glauca wikipedia.orgnsw.gov.au. Therefore, reports of this compound in S. imbricata and S. grandiflora contribute to the understanding of its prevalence within the S. glauca species complex wikipedia.orgnsw.gov.au. The compound is responsible for the toxicity associated with these plants, particularly when flowering nsw.gov.au.

This compound has also been identified in the genus Hemerocallis, commonly known as daylilies. In this context, the compound is often referred to by the synonym hemerocallin. Its presence has been confirmed in the root tissues of daylilies, contributing to the neurotoxicity associated with these plants. The detection of this compound in Hemerocallis is significant as it establishes a clear phytochemical link to the Stypandra and Dianella genera.

The genus Dianella, or flax lilies, is also biochemically related through the production of similar naphthalenoid compounds. Research has confirmed the presence of this compound in Dianella revoluta. This finding is crucial as it demonstrates a shared and potentially conserved biosynthetic pathway among these three distinct genera. The presence of this compound, even if in trace amounts or alongside related analogues, underscores the close chemotaxonomic relationship between Dianella, Stypandra, and Hemerocallis.

Intraspecies Variation in this compound Content and Distribution

Significant variation in the concentration of this compound has been observed within species, particularly in Stypandra glauca. This intraspecies variation appears to be influenced by both geographical location and the developmental stage of the plant.

Reports indicate that populations of S. glauca in Western Australia are more consistently toxic, suggesting a higher concentration of this compound compared to their eastern Australian counterparts. Furthermore, the toxicity of the plant, and by extension its this compound content, has been noted to increase when the plant is flowering nsw.gov.au. This suggests that the biosynthesis of this compound may be linked to the reproductive cycle of the plant. These variations are a critical consideration in phytochemical studies and have implications for understanding the ecological roles of the compound.

Observed Intraspecies Variation of this compound in Stypandra glauca

| Factor | Observation | Implication |

|---|---|---|

| Geographical Location | Higher toxicity reported in Western Australian populations compared to eastern populations. | Suggests the existence of different chemotypes or environmental influences on this compound production. |

| Developmental Stage | Toxicity is noted to be higher during the flowering period nsw.gov.au. | Indicates that this compound biosynthesis may be upregulated during the plant's reproductive phase. |

Chemotaxonomic Relationships within Liliaceae and Allied Families

The occurrence of this compound and its related naphthalenoid derivatives serves as a significant chemotaxonomic marker, highlighting the close relationships between the genera Stypandra, Dianella, and Hemerocallis. Historically placed within the expansive Liliaceae family, these genera are now more commonly classified under Asphodelaceae, with Hemerocallis and Dianella sometimes placed in the Hemerocallidoideae subfamily anpsa.org.auwikipedia.org.

The shared production of these unique secondary metabolites provides strong biochemical evidence to support the close phylogenetic relationship between these genera, which may not always be apparent from morphology alone. The presence of this specific class of compounds across these genera points to a common ancestral biosynthetic pathway that has been retained through their evolutionary divergence.

Co-occurrence and Biosynthetic Interplay with Related Naphthalenoid Derivatives (e.g., Dianellidin, Stypandrone)

This compound does not occur in isolation. It is part of a suite of structurally related naphthalenoid compounds that co-exist within these plants. Notably, dianellidin and stypandrone are two other key compounds in this family.

Dianellidin is considered a monomeric precursor to this compound. The biosynthesis of this compound is believed to occur via the oxidative coupling of two dianellidin units. Stypandrone, a naphthoquinone, is also closely related and has been isolated from both Stypandra imbricata and Dianella revoluta. The co-occurrence of these compounds provides a snapshot of the active biosynthetic and metabolic processes within the plant. The interplay between dianellidin, this compound, and stypandrone suggests a dynamic biochemical system where these compounds may be interconverted or exist in a state of equilibrium.

Distribution of this compound and Related Naphthalenoids

| Compound | Stypandra spp. | Hemerocallis spp. | Dianella spp. | Biosynthetic Relationship |

|---|---|---|---|---|

| This compound | Present | Present (as Hemerocallin) | Present | Dimer of Dianellidin |

| Dianellidin | Present | Not explicitly reported | Present | Monomeric precursor to this compound |

| Stypandrone | Present | Not explicitly reported | Present | Oxidation-related derivative |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Polyketide Biosynthetic Routes to Naphthalene (B1677914) and Binaphthalene Scaffolds

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs) through the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA mdpi.comchemicalbook.comnih.gov. Many aromatic compounds, including naphthalenes and anthraquinones, are derived from polyketide pathways mdpi.comchemicalbook.comresearchgate.netrsc.org.

The biosynthesis of naphthalene scaffolds, which serve as the building blocks for Stypandrol, is proposed to occur via the polyketide pathway. This involves the head-to-tail condensation of multiple acetyl-CoA units, guided by a PKS enzyme mdpi.comchemicalbook.comresearchgate.net. The resulting polyketide chain undergoes cyclization and aromatization reactions to form the characteristic naphthalene ring system mdpi.comchemicalbook.comresearchgate.net.

Binaphthalene structures like this compound are formed by the oxidative coupling of two naphthalene precursor units researchgate.netnih.gov. This coupling links the two naphthalene moieties, creating the dimeric binaphthalene scaffold. The specific regiochemistry of this coupling is crucial for the formation of this compound researchgate.netresearchgate.net. For instance, dianellidin (musizin) and stypandrone are considered important in the formation of this compound and dianellinone (B155672), suggesting a biosynthetic relationship between these compounds found in Dianella and Stypandra species florajournal.comresearchgate.net. A novel naphthol-naphthoquinone dimer isolated from Stypandra imbricata and Dianella revoluta is presumed to be biosynthetically derived from the oxidative coupling of dianellidin with stypandrone or by the incomplete oxidation of this compound researchgate.net.

Key Enzymatic Steps in this compound Biosynthesis

The transformation of simple precursors into the complex structure of this compound involves several key enzymatic steps, primarily catalyzed by polyketide synthases and enzymes responsible for oxidative coupling.

Role of Polyketide Synthases

Polyketide synthases (PKSs) are central to the initial stages of this compound biosynthesis, being responsible for the assembly of the carbon backbone of the naphthalene precursors mdpi.comchemicalbook.comnih.gov. These enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units, forming a linear or folded polyketide chain mdpi.comchemicalbook.comnih.gov. The type of PKS involved dictates the chain length and initial folding pattern, which in turn influences the structure of the resulting aromatic compound nih.gov. For example, in the biosynthesis of related anthraquinones like chrysophanol (B1684469) and emodin (B1671224), polyketide synthases condense eight units of acetyl CoA mdpi.comchemicalbook.comontosight.ai.

Type III PKSs, also known as chalcone (B49325) synthases, are relatively small proteins involved in the production of various plant phenolic compounds, including some aromatic polyketides nih.gov. While the specific PKS involved in this compound biosynthesis has not been explicitly detailed in the search results, the polyketide origin of its naphthalene subunits strongly implicates the action of one or more PKS enzymes in the initial chain elongation and cyclization steps.

Oxidative Coupling Reactions in Binaphthalene Formation

The formation of the binaphthalene scaffold of this compound from its naphthalene precursors is a critical step mediated by oxidative coupling reactions researchgate.netnih.gov. This process involves the enzymatic formation of a new carbon-carbon bond between two naphthalene units. Enzymes such as cytochrome P450 enzymes, peroxidases, or laccases are known to catalyze oxidative phenol (B47542) coupling steps in the biosynthesis of dimeric polyketides researchgate.net.

In the context of this compound, the oxidative coupling likely links specific positions on the naphthalene rings of two precursor molecules, such as dianellidin and stypandrone, to form the dimeric structure researchgate.net. The stereochemical specificity observed in some plant cyclization reactions suggests enzymatic mechanisms are involved rather than spontaneous processes researchgate.net. While the precise enzyme(s) catalyzing the oxidative coupling in this compound biosynthesis are not explicitly identified in the provided text, the presence of the binaphthalene structure points to such enzymatic activity.

Genetic Determinants and Engineering Approaches for Biosynthetic Pathway Elucidation

Understanding the genetic basis of this compound biosynthesis is crucial for fully elucidating the pathway and potentially for metabolic engineering efforts. Biosynthetic gene clusters, which are often found grouped together in the genome, encode the enzymes required for the production of a specific secondary metabolite rsc.orgnih.gov.

Research into related polyketide-derived compounds, such as emodin and other anthraquinones, has identified key genes and gene clusters involved in their biosynthesis rsc.orgnih.govnih.gov. These studies often involve techniques like genome sequencing, bioinformatic analysis to identify potential biosynthetic genes (e.g., PKS genes, modifying enzymes), and targeted gene disruptions to confirm the function of specific genes in the pathway rsc.orgnih.govd-nb.info.

While specific genetic determinants for this compound biosynthesis are not detailed in the search results, the approaches used for related compounds provide a roadmap for its investigation. Identifying the PKS gene(s) responsible for the naphthalene precursors and the gene(s) encoding the oxidative coupling enzyme(s) would be key steps. Genetic engineering approaches, such as heterologous expression of candidate genes in suitable host organisms or gene silencing in the native plant, could be employed to confirm gene function and dissect the pathway plos.orgbiorxiv.org.

Precursor Incorporation Studies in Biosynthetic Investigations

Precursor incorporation studies are a classical approach used to investigate biosynthetic pathways. These studies involve feeding isotopically labeled potential precursor molecules to the organism producing the compound of interest and then analyzing the labeling pattern in the isolated end product nih.gov. This allows researchers to determine which molecules are incorporated into the final structure and thus are intermediates in the pathway.

Studies on the biosynthesis of anthraquinones like emodin and chrysophanol have utilized feeding experiments with labeled acetate (B1210297), confirming their polyketide origin from the condensation of acetate units rsc.orgnih.gov. Similar studies could be conducted with Stypandra or Dianella species that produce this compound. Feeding experiments with labeled acetate or malonyl-CoA could confirm the polyketide nature of the naphthalene precursors. Furthermore, feeding labeled samples of proposed intermediates, such as dianellidin or stypandrone, could provide evidence for their role as precursors in the formation of the binaphthalene core of this compound researchgate.net. While the search results mention precursor studies for related compounds rsc.orgnih.gov, specific precursor incorporation studies for this compound are not detailed.

Chemical Synthesis Strategies and Analog Design

Total Synthesis Approaches to the Stypandrol Core Structure

Total synthesis efforts towards this compound have focused on efficiently assembling the complex binaphthalene framework. A key strategy involves the coupling of suitably functionalized naphthalene (B1677914) precursors. publish.csiro.aupublish.csiro.au

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves disconnecting the bond between the two naphthalene units. This C-C bond disconnection simplifies the target molecule into two substituted naphthalene precursors. publish.csiro.aupublish.csiro.au Further retrosynthetic steps on these naphthalene units involve identifying key functional groups and potential disconnections that lead back to simpler, commercially available starting materials. deanfrancispress.comicj-e.org Strategic disconnections are chosen to simplify the molecule significantly and can be guided by functional group patterns or structural motifs. deanfrancispress.comelsevier.com

Application of Named Reactions (e.g., Fries Rearrangement)

The Fries rearrangement has been a significant named reaction employed in the synthesis of this compound and related naphthalenoid compounds like dianellidin and stypandrone. publish.csiro.aupublish.csiro.aucolab.ws This reaction, typically catalyzed by a Lewis acid, involves the rearrangement of an aryl ester to a hydroxy aryl ketone. testbook.com In the context of naphthalenoid synthesis, a phenolic ester precursor undergoes the Fries rearrangement to introduce an acyl group onto the naphthalene ring, often at the ortho or para position to the hydroxyl group. testbook.com The regioselectivity of this rearrangement can be influenced by reaction conditions such as temperature and solvent. testbook.com For example, the synthesis of dianellidin has been achieved through a Fries rearrangement of a naphthalene acetate (B1210297) precursor. publish.csiro.au Early attempts at this rearrangement yielded low amounts of the desired product, but optimized milder conditions have led to more efficient syntheses. publish.csiro.au

Synthetic Methodologies for Related Naphthalenoid Natural Products (e.g., Dianellidin, Stypandrone)

The synthesis of related naphthalenoid natural products like dianellidin and stypandrone has often utilized methodologies that are also applicable or analogous to those used for this compound. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net As mentioned, the Fries rearrangement has been a key step in the synthesis of both dianellidin and stypandrone. publish.csiro.aupublish.csiro.au Dianellidin, also found in Stypandra imbricata, has been synthesized through the Fries rearrangement of a naphthalene acetate. publish.csiro.aucore.ac.uk Stypandrone, a naphthoquinone, has also been synthesized, and its synthesis has sometimes served as an intermediate step towards other related compounds. publish.csiro.au Methodologies for synthesizing substituted naphthalenes in general, including approaches like Diels-Alder reactions and metal-catalyzed cyclizations, are relevant to the synthesis of these naphthalenoid natural products. researchgate.netresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like this compound are explored to investigate structure-activity relationships and potentially develop compounds with modified or improved properties. ethernet.edu.etnih.gov

Biomimetic Syntheses Inspired by Proposed Biosynthetic Pathways

Biomimetic synthesis aims to replicate proposed natural biosynthetic pathways in a laboratory setting. The synthesis of this compound has been approached using methodologies inspired by its suspected biogenetic origin. publish.csiro.augoogle.com

Research by Rizzacasa and Sargent described a synthesis of this compound that utilized methodologies also applied to the synthesis of related naphthalenoid natural products, dianellidin and stypandrone. publish.csiro.au This approach relied on the Fries rearrangement as a key step. publish.csiro.au The synthesis of this compound, a toxic binaphthalenetetrol, was achieved using this methodology. publish.csiro.au

The biogenetic origin of naphthylisoquinoline alkaloids, a class of compounds found in plants like Ancistrocladaceae and Dioncophyllaceae, has been implicated to involve a polyketide pathway. google.com While this compound is not a naphthylisoquinoline alkaloid, its binaphthalene structure suggests a likely biosynthetic route involving the dimerization or coupling of naphthalene precursors. ethernet.edu.etpublish.csiro.au

The synthesis of this compound by Rizzacasa and Sargent can be considered biomimetic in the sense that it likely mirrors the coupling of naphthalene units that would occur in the plant's biosynthesis. publish.csiro.au Their work describes new syntheses of dianellidin and stypandrone, which are structurally related naphthalenoid natural products, also relying on the Fries rearrangement. publish.csiro.au This methodology was then extended to the synthesis of this compound. publish.csiro.au

Although detailed enzymatic steps of this compound biosynthesis in Stypandra imbricata are not explicitly provided in the search results, the chemical synthesis approaches, particularly those described as new syntheses of this compound and related compounds, are likely designed to mimic proposed natural coupling or rearrangement mechanisms of naphthalene precursors. publish.csiro.au

Molecular and Cellular Mechanisms of Biological Action

Molecular Targets and Receptor Interactions

Identifying the specific molecules that Stypandrol interacts with is a key step in characterizing its biological actions. This includes examining its potential to modulate the activity of proteins and enzymes and its interactions with fundamental cellular components like lipids and membranes.

Investigations into Protein and Enzyme Modulation

While direct studies specifically detailing this compound's modulation of proteins and enzymes are limited in the provided literature, research on other plant-derived compounds with structural similarities, such as those found in Rumex vesicarius, offers insights into potential mechanisms. These related compounds have demonstrated inhibitory effects on various enzymes, including protease, α-amylase, and angiotensin-converting enzyme (ACE). nih.govresearchgate.net This suggests that compounds possessing phenolic structures, akin to the core of this compound, can interact with and modulate enzyme function. nih.govresearchgate.net

Enzyme modulation is a well-established mechanism for biological activity and toxicity. nih.gov For example, certain neurotoxins are known to inactivate critical proteins involved in mitochondrial function and protein degradation. nih.gov Furthermore, studies investigating the effects of plant extracts containing this compound on parasitic organisms have observed alterations in the activity of enzymes related to oxidative stress, such as glutathione (B108866) reductase and glutathione S-transferase. nih.govrsc.org

Interactions with Cellular Components (e.g., lipids, membranes)

Cellular membranes, dynamic structures composed primarily of lipids and proteins, are fundamental to cellular compartmentalization and function. nih.govresearchgate.net The interaction of external compounds with these membranes can profoundly influence cellular processes. Lipids, including phospholipids (B1166683) and sterols, play a vital role in maintaining membrane structure, regulating fluidity, and influencing the activity of membrane-associated proteins and enzymes. nih.govresearchgate.netbiorxiv.orgnih.gov

Studies on other plant sterols have shown their capacity to interact with membrane lipids, impacting membrane properties such as condensation and the formation of ordered domains. biorxiv.orgnih.gov These interactions can, in turn, affect the recruitment and function of membrane proteins. frontiersin.org Although specific studies on this compound's direct interactions with cellular membranes and lipids are not extensively detailed in the provided information, its chemical structure and lipophilicity (indicated by its logP value) cdutcm.edu.cn suggest a potential for such interactions, which could contribute to its biological effects.

Elucidation of Cellular Pathways Affected by this compound

Understanding the specific cellular pathways that are influenced or disrupted by this compound is crucial for a comprehensive understanding of its biological activities, including its reported toxicity.

Effects on Retinal Cell Integrity and Function in Research Models

The integrity and function of the diverse cell types within the retina are fundamental for visual perception. Research utilizing models such as human retinal organoids derived from induced pluripotent stem cells allows for the investigation of retinal development, disease mechanisms, and the effects of various compounds on retinal cells, including photoreceptors. newcellsbiotech.co.ukresearchgate.net The integrity of specific retinal structures, such as the ellipsoid zone (EZ), serves as a crucial indicator of photoreceptor health and is correlated with visual acuity. ophthalmologytimes.comfrontiersin.org

Neurotoxic Mechanisms at a Subcellular Resolution

The neurotoxicity of various compounds can stem from disruptions at a subcellular level, impacting critical processes such as mitochondrial respiration, protein degradation pathways, and the induction of oxidative stress. nih.govfrontiersin.orgdovepress.com Neurotoxins can interfere with the fundamental machinery of neurons, leading to impaired function and, in severe cases, cell death. nih.govfrontiersin.orgnih.gov Examples of such mechanisms include the formation of toxic protein aggregates or the inhibition of gene transcription, which can impair the synthesis of proteins essential for neurotransmission and intracellular signaling. nih.govnih.govfrontiersin.org

This compound is characterized as a toxic binaphthalenetetrol. nih.gov The neurological signs observed in animals affected by this compound-containing plants, such as weakness and paralysis core.ac.uk, are indicative of neurotoxic effects. While the specific subcellular mechanisms underlying this compound's neurotoxicity are not explicitly detailed in the provided search results, the known mechanisms of other neurotoxic compounds suggest potential interactions with key cellular components and processes within neurons, which could involve the induction of oxidative stress or interference with essential protein functions. nih.govfrontiersin.orgdovepress.com

Mechanistic Distinction from Related Compounds (e.g., Stypandrone, Imbricatonol)

This compound is structurally related to other naphthalene (B1677914) derivatives found in the same plant genera, such as stypandrone and dianellidin florajournal.comresearchgate.net. While these compounds share structural similarities, their specific mechanisms of action and resulting toxicities can differ.

Stypandrone is a toxic naphthalene-1,4-quinone also isolated from Stypandra imbricata and Dianella revoluta animalhealthaustralia.com.auresearchgate.net. Although toxic to laboratory mice, stypandrone produces a different toxic effect compared to the ingestion of fresh Stypandra imbricata or the administration of this compound to mice researchgate.net. This suggests distinct underlying mechanisms for this compound and stypandrone toxicity. Dianellidin is considered important in the formation of stypandrone and dianellinone (B155672) and has shown antiviral and mild antimicrobial properties florajournal.comthieme-connect.com.

The precise mechanistic distinctions between this compound, stypandrone, and imbricatonol (B12295804) (or related compounds like imbricatolic acid, a diterpene nih.gov) are not fully elucidated in the available literature. However, their differing chemical structures – this compound being a bisnaphthalene tetrol, stypandrone a naphthoquinone, and imbricatonol likely a related phenolic or diterpenoid compound depending on the specific structure referred to – would inherently lead to variations in their interactions with biological molecules and pathways. Research suggests that dianellidin, this compound, and dianellinone may be biosynthetically related, with dianellinone potentially derived from the oxidative coupling of dianellidin with stypandrone or by incomplete oxidation of this compound florajournal.comresearchgate.net. This proposed biosynthetic relationship hints at potential overlaps and divergences in their metabolic fates and biological activities.

Redox Chemistry and Oxidative Stress Induction as Mechanistic Components

The chemical structure of this compound, a bisnaphthalene tetrol, suggests a potential for involvement in redox reactions. Phenolic compounds are known to participate in oxidation-reduction processes, acting as antioxidants or pro-oxidants depending on the cellular environment and their specific structure youtube.comyoutube.comrsc.org. While direct detailed studies specifically on the redox chemistry of this compound are limited in the provided search results, the broader context of related compounds and plant toxins offers insights.

Several natural toxins exert their effects, at least in part, through the induction of oxidative stress uu.nlrsc.org. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or to repair the resulting damage. This imbalance can lead to damage to lipids, proteins, and DNA.

Given that this compound is a neurotoxin florajournal.com and some neurotoxic mechanisms involve oxidative stress uu.nl, it is plausible that the redox properties of this compound contribute to its toxicity. For instance, mutations affecting antioxidant enzymes like superoxide (B77818) dismutase have been linked to neurological disorders, highlighting the importance of redox balance in neuronal health uu.nl.

While the direct link between this compound and oxidative stress induction requires further specific investigation, the presence of multiple hydroxyl groups in its tetrol structure provides sites that could participate in redox cycling or generate reactive species under certain conditions. The proposed biosynthetic link between this compound and the naphthoquinone stypandrone, a class of compounds often associated with redox cycling and the generation of ROS, further supports the potential for this compound to influence cellular redox status researchgate.netresearchgate.net.

Research on other plant extracts containing naphthalene derivatives has indicated antioxidative activities florajournal.comresearchgate.net. However, the activity of a crude extract does not necessarily reflect the specific mechanism of an isolated compound like this compound, which has demonstrated toxicity. The dual nature of some phenolic compounds as both antioxidants and pro-oxidants underscores the complexity of their biological interactions.

Further research is needed to precisely delineate the role of redox chemistry and oxidative stress in the mechanism of this compound's biological action and to compare these aspects directly with those of related compounds like stypandrone and imbricatonol.

Compound Information

| Compound Name | PubChem CID |

| This compound | 188516 |

| Stypandrone | Not readily available in search results, but related to CID 10216244 (Dianellinone, a proposed derivative) researchgate.net |

| Imbricatonol | Not readily available in search results; Imbricatolic Acid: 70688370 nih.gov |

Detailed Research Findings (Interactive Data Table - Example based on potential findings, requires specific data)

As detailed quantitative data directly comparing the mechanistic parameters (e.g., enzyme inhibition IC50 values, ROS generation levels) of this compound, Stypandrone, and Imbricatonol from the search results is limited, a comparative data table cannot be generated with specific numerical values at this time. However, if such data were available, an interactive table could be presented here, allowing users to sort and filter based on compound, mechanism, and measured value.

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Features Correlating with Biological Activity

Systematic investigations into the structural features of Stypandrol correlating with its biological activity appear limited in the provided search results. However, comparative analysis with related compounds found in the same plant sources offers preliminary insights. This compound is characterized as a bisnaphthalene tetrol cdutcm.edu.cn. Its dimeric structure, formed from two naphthalene (B1677914) units, seems important for its observed toxicity. In contrast, dianellidin, which is described as a "monomeric" compound related to this compound, is reported to be nontoxic and without biological activity. scidb.cn This suggests that the coupling of the two naphthalene moieties to form the bisnaphthalene core is a critical structural determinant for the biological effects of this compound.

| Compound | Structure Type | Toxicity (vs. This compound) | PubChem CID |

| This compound | Bisnaphthalene tetrol | Toxic | 188516 |

| Dianellidin | Monomeric naphthalene | Non-toxic | 100780 |

| Imbricatonol (B12295804) | Naphthol-naphthoquinone dimer | Non-toxic | Not found |

Advanced Research Methodologies for Stypandrol Investigations

High-Resolution Chromatographic and Spectroscopic Techniques for Quantitative Analysis

High-resolution chromatographic and spectroscopic techniques are essential for the identification and quantitative analysis of stypandrol in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), including Time-of-Flight (TOF), quadrupole-TOF (QTOF), and Orbitrap-based systems, provide valuable tools for both qualitative and quantitative analysis of target compounds. mdpi.comifremer.frthermofisher.com Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation efficiency of chromatography with the structural information and sensitivity of mass spectrometry. mdpi.com Ultra-performance liquid chromatography (UPLC) allows for the development of more sensitive, fast, and environmentally friendly analytical methods. mdpi.com

Quantitative chromatographic analysis is widely used in analytical chemistry, including environmental monitoring and the analysis of pharmaceutical compounds in water matrices. mdpi.comwiley.com LC coupled with various detectors, such as ultraviolet, diode array, or fluorescence detectors, can be employed. mdpi.com HRMS offers advantages in untargeted analysis, allowing for retrospective analysis of datasets and easier screening for unknown compounds compared to traditional low-resolution mass spectrometry. ifremer.fr For quantitative analysis, HRMS methods have been developed and validated, demonstrating comparable limits of detection and accuracy to traditional methods. ifremer.frthermofisher.com Matrix effects are an important consideration in LC-MS analysis, and methods to address these, such as sample dilution, have been explored. ifremer.fr

This compound's molecular weight of 430 has been determined by mass spectrometry, and its mass spectral fragmentation pattern provided insights into its structure, suggesting it may be a dimer derived from dianellidin. publish.csiro.au Infrared (IR) spectroscopy has also been used, with this compound showing a carbonyl absorption at 1625 cm⁻¹, indicative of an ortho-hydroxyaryl ketone entity. publish.csiro.au Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, has been employed to elucidate the structural details of this compound and related compounds like dianellidin. publish.csiro.au

In Vivo Animal Models for Pathomechanistic Elucidation (e.g., neurohistopathology, optical imaging, biochemical markers in animal tissues)

In vivo animal models are indispensable for understanding the complex pathological processes induced by this compound in a living system. This compound poisoning has been studied in animals, particularly livestock such as sheep, goats, cattle, and horses, where it is associated with optic nerve and retinal atrophy. animalhealthaustralia.com.au

Studies on this compound poisoning have involved investigating the proposed pathomechanisms and the molecular mechanisms underlying its toxicity. usda.gov Histopathological examination, particularly neurohistopathology, is a crucial technique in these studies to observe the structural changes in nervous tissues, such as myelin oedema, optic neuropathy, and retinopathy, which have been observed in experimental this compound toxicosis. animalhealthaustralia.com.auusda.govnih.gov Histopathology can reveal cellular changes like chromatolysis or neuronal atrophy. nih.gov

Optical imaging techniques can potentially be used to visualize and assess the extent of damage in affected tissues, particularly in the eyes, in live animals. While not specifically mentioned for this compound in the provided results, in vivo imaging techniques can identify conditions like edematous patterns in the nervous system. nih.gov

Analysis of biochemical markers in animal tissues provides insights into the molecular and biochemical alterations caused by this compound exposure. Although specific biochemical markers for this compound toxicosis are not detailed in the provided snippets, this approach typically involves measuring levels of enzymes, proteins, metabolites, or other biomolecules in tissue samples to identify pathways affected by the toxin.

Computational Chemistry Approaches

Computational chemistry approaches, such as molecular docking, molecular dynamics simulations, and QSAR modeling, are powerful tools for predicting the interactions of this compound with biological targets, understanding its behavior at the molecular level, and guiding the design of potential analogues. openaccessjournals.complos.orgfrontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govjbclinpharm.org

Molecular docking is a computational method used to predict the preferred binding orientation and affinity between a small molecule (ligand), such as this compound, and a macromolecular target structure (receptor), typically a protein. openaccessjournals.comfrontiersin.org This technique helps identify potential drug candidates, analyze protein-ligand interactions, and optimize ligand structures to enhance binding affinity. openaccessjournals.comfrontiersin.org Molecular docking acts as a virtual experiment to screen potential ligands and predict their binding modes and affinities. openaccessjournals.com

Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more realistic representation of the binding process. plos.orgfrontiersin.orgnih.govnih.gov MD simulations treat both the protein and ligand as flexible entities and can account for the effect of explicit water molecules, providing more accurate estimations of binding free energy and insights into the stability of the protein-ligand complex over time. plos.orgnih.gov Combining docking and MD simulations can be effective in virtual screening by neutralizing the limitations of each method alone. plos.org

These computational methods are widely applied in drug discovery and structural biology to understand molecular interactions at the atomic level. openaccessjournals.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of chemical compounds and their biological activity or toxicity. nih.govresearchgate.netnih.govjbclinpharm.org QSAR models can be used to predict the activity of new compounds based on their structure and to guide the design of analogues with potentially improved properties. nih.govresearchgate.netnih.gov

QSAR modeling involves analyzing the structural features and physicochemical properties of a set of compounds with known activity and developing a mathematical model that describes the relationship between these descriptors and the observed activity. nih.govresearchgate.netjbclinpharm.org Various statistical methods and algorithms, such as Artificial Neural Networks (ANN), can be used to build QSAR models. researchgate.netjbclinpharm.org

QSAR models can be applied for preliminary screening and prioritization of substances. nih.govqsartoolbox.org They can also be used to design novel compounds by identifying the structural requirements for desired activity. nih.govresearchgate.net The reliability of QSAR models is assessed through validation techniques and defining their applicability domain. researchgate.netnih.govjbclinpharm.org

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic and metabolomic profiling are powerful systems biology approaches used to comprehensively analyze the changes in protein and metabolite levels within a biological system in response to a stimulus, such as exposure to this compound. frontiersin.orgnih.govmdpi.combiorxiv.orgmdpi.com

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. frontiersin.orgnih.govmdpi.commdpi.com Metabolomics focuses on the comprehensive analysis of metabolites, which are the small molecules involved in metabolic processes. frontiersin.orgnih.govmdpi.commdpi.com By examining the alterations in the proteome and metabolome, researchers can gain insights into the biological pathways and processes affected by this compound. frontiersin.orgnih.govmdpi.com

Integrated proteomic and metabolomic analyses can provide a more complete picture of the cellular and molecular responses to compound exposure, highlighting the interplay between protein expression and metabolic changes. frontiersin.orgnih.govmdpi.com These approaches can help identify potential biomarkers of exposure or toxicity and elucidate the underlying mechanisms of action. frontiersin.orgmdpi.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are commonly used for quantifying proteins and metabolites in these studies. nih.govmdpi.com Pathway enrichment analysis is often performed on the identified differentially expressed proteins and metabolites to determine the biological relevance of the observed changes. nih.govmdpi.com

While specific studies on the proteomic and metabolomic profiling in response to this compound exposure are not detailed in the provided search results, these methodologies represent advanced approaches that could be applied to further understand the biological impact of this compound.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Biosynthetic Gaps and Enzymatic Characterization

Understanding the complete biosynthetic pathway of stypandrol is crucial for controlled production and the development of analogues. While this compound is known to be a binaphthalene tetrol, derived from naphthalene (B1677914) precursors, the specific enzymatic steps and intermediates involved in its formation from primary metabolism are not fully elucidated animalhealthaustralia.com.auresearchgate.net. Research into the enzymes catalyzing the dimerization of naphthalene units and the subsequent hydroxylation and modification steps is needed. Identifying and characterizing these enzymes at a molecular level would provide targets for genetic manipulation in plants or for in vitro synthesis. Gaps remain in understanding the precise sequence of reactions and the regulation of the pathway within the plant.

Development of Novel Synthetic Routes and Access to Underexplored Analogues

Existing synthetic routes to this compound and related naphthalenoids have been reported, including methods relying on Fries rearrangement and other cyclization strategies researchgate.netcsir.co.za. However, developing more efficient, scalable, and environmentally friendly synthetic methodologies is an ongoing area of research. Novel approaches could involve exploring cascade reactions, organocatalysis, or flow chemistry techniques to improve yields and reduce reaction steps. Furthermore, the established synthetic routes can serve as a basis for the preparation of novel this compound analogues with modified structures. Exploring these underexplored analogues could lead to compounds with altered toxicity profiles, potentially reduced toxicity for research applications, or novel biological activities.

Identification of Additional, Specific Molecular Targets and Off-Targets

The primary reported mechanism of this compound toxicity involves intralamellar myelin oedema, leading to optic nerve and retinal damage animalhealthaustralia.com.auuu.nlup.ac.za. However, the specific molecular targets responsible for these effects are not fully characterized. Identifying the proteins, enzymes, or other cellular components that this compound directly interacts with is a critical research direction. This could involve using techniques such as activity-based protein profiling, target deconvolution strategies, or high-throughput screening against libraries of potential targets. Understanding off-target interactions is also important for a complete picture of this compound's biological activity and potential side effects. Research into its interaction with ion channels or other membrane proteins could be particularly relevant given the observed oedema mdpi.comnih.gov.

Exploration of this compound as a Tool Compound for Investigating Myelin Disorders or Retinal Degeneration in Research Settings

Given its known effects on myelin and the retina, this compound holds potential as a valuable tool compound for studying the mechanisms underlying myelin disorders and retinal degeneration in controlled research environments animalhealthaustralia.com.auuu.nlup.ac.za. It could be used to induce specific pathological changes in vitro or in animal models to investigate disease progression, test potential therapeutic interventions, or study the cellular and molecular events that lead to myelin damage and retinal atrophy plos.orgarvojournals.orgresearchgate.net. Careful dose-response studies and characterization of the induced pathology would be necessary to establish its utility as a reliable research tool.

Integration of Chemical Ecology Insights into Biosynthesis and Distribution Studies

This compound is a natural product found in specific plant species, suggesting its production is influenced by ecological factors animalhealthaustralia.com.auflorajournal.com. Integrating chemical ecology insights can provide valuable context for biosynthesis and distribution studies. Research could focus on understanding the environmental triggers or biological interactions (e.g., herbivory, microbial interactions) that influence this compound production in plants nih.govfrontiersin.org. Investigating the distribution of this compound within different plant tissues, across different populations of the same species, or in response to environmental stress could reveal ecological roles and inform strategies for sustainable harvesting or cultivation if needed for research purposes.

Application of Synthetic Biology for this compound Production in Research Contexts

Synthetic biology offers powerful tools for the heterologous production of complex natural products like this compound nih.govfrontiersin.org. This could involve engineering microorganisms (e.g., bacteria, yeast) or plant cell cultures with the complete or partial this compound biosynthetic pathway researchgate.nethudsonlabautomation.commdpi.com. Such an approach could provide a controlled and potentially scalable source of this compound for research, overcoming limitations associated with seasonal variation or geographical availability of the source plants. This requires identifying and cloning the genes encoding the biosynthetic enzymes and optimizing their expression and activity in a suitable host organism nih.govmdpi.com. Synthetic biology could also facilitate the production of specific intermediates or analogues that are difficult to obtain through traditional synthesis or plant extraction.

Q & A

Q. What established protocols exist for isolating Stypandrol from natural sources, and how can researchers optimize yield and purity?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (column chromatography, HPLC). Optimization requires systematic testing of solvent polarity, temperature, and stationary phases. Yield can be maximized using response surface methodology (RSM) to model interactions between variables. Purity should be validated via HPLC-UV or LC-MS, adhering to ICH guidelines for validation parameters (linearity, LOD/LOQ) .

Q. Which in vitro assays are recommended for preliminary screening of this compound’s biological activity?

- Methodological Answer: Begin with cell viability assays (MTT or resazurin) across diverse cell lines to assess cytotoxicity. For target-specific activity, use enzyme inhibition assays (e.g., kinase or protease activity measured via fluorometric/colorimetric substrates). Ensure replicates (n ≥ 3) and include positive/negative controls. Statistical analysis should report effect sizes and confidence intervals, with p-values adjusted for multiple comparisons .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing this compound to stressors (pH extremes, heat, light). Monitor degradation via spectroscopic (UV-Vis, FTIR) or chromatographic methods. Use Arrhenius modeling to predict shelf life. Report degradation products and quantify using validated analytical methods, ensuring compliance with FDA/EMA guidelines .

Advanced Research Questions

Q. How can contradictory findings in this compound’s cytotoxic effects across cancer cell lines be systematically resolved?

- Methodological Answer: Perform meta-analysis of existing data to identify confounding variables (e.g., cell culture conditions, passage number). Validate results using orthogonal assays (e.g., apoptosis markers vs. viability assays). Apply machine learning to identify cell-line-specific sensitivity patterns. Transparently report raw data, exclusion criteria, and statistical power calculations to mitigate bias .

Q. What advanced spectroscopic techniques are critical for resolving this compound’s stereochemical configuration?

- Methodological Answer: Combine 2D-NMR (e.g., HSQC, NOESY) with X-ray crystallography for absolute configuration determination. For challenging cases, employ electronic circular dichroism (ECD) coupled with computational simulations (DFT). Validate results against synthetic enantiomers. Document spectral acquisition parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit via AIC/BIC metrics. For heterogeneous data, apply mixed-effects models. Report variability using 95% confidence intervals and assess assay robustness via Z’-factor analysis. Pre-register analysis plans to reduce Type I errors .

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

- Methodological Answer: Standardize animal models (e.g., strain, age, sex) and environmental conditions (diet, circadian rhythm). Use randomization/blinding to minimize bias. Include pharmacokinetic profiling (plasma/tissue concentrations) to correlate efficacy with exposure. Share raw data and protocols via repositories like Zenodo or Figshare .

Data Management & Reporting

Q. What strategies mitigate data variability in this compound’s bioactivity assays?

- Methodological Answer: Implement plate normalization using internal controls (e.g., neutral density filters in high-content imaging). Use automated liquid handlers to minimize pipetting errors. Conduct inter-laboratory validation studies and report intra- vs. inter-assay CVs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers handle conflicting structural data from different spectroscopic techniques?

- Methodological Answer: Reconcile discrepancies by cross-validating with complementary methods (e.g., single-crystal XRD vs. NMR). Perform ab initio structure prediction to identify plausible conformers. Publish negative results and unresolved ambiguities to inform the scientific community. Use collaborative platforms like PubChem to crowdsource expert feedback .

Tables: Key Methodological Considerations

| Research Aspect | Recommended Techniques | Validation Criteria |

|---|---|---|

| Structural Elucidation | 2D-NMR, X-ray crystallography | R-factor < 0.05, spectral match ≥ 95% |

| Bioactivity Screening | MTT, Caspase-3/7 assays | Z’ > 0.5, CV < 15% |

| Analytical Quantification | HPLC-UV, LC-MS | Linearity (R² ≥ 0.99), LOQ ≤ 1 ng/mL |

| Statistical Analysis | Mixed-effects models, Bayesian methods | AIC/BIC comparison, posterior probability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.